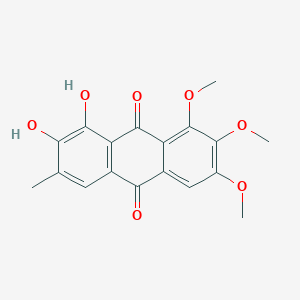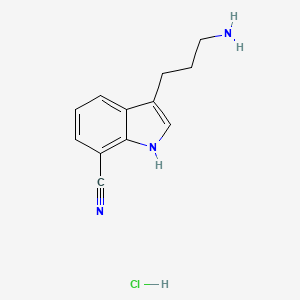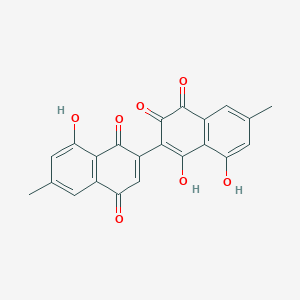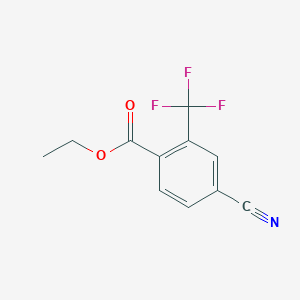
Ethyl 4-cyano-2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H8F3NO2 It is a derivative of benzoic acid and contains a cyano group and a trifluoromethyl group, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-cyano-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-cyano-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents are typically used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions.
Amines: Resulting from reduction reactions.
Carboxylic Acids: Produced through hydrolysis of the ester group.
Applications De Recherche Scientifique
Ethyl 4-cyano-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-cyano-2-(trifluoromethyl)benzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Ethyl 4-cyano-2-(trifluoromethyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-(trifluoromethyl)benzoate: Lacks the cyano group, which affects its reactivity and applications.
Ethyl 2-cyano-4-(trifluoromethyl)benzoate: Similar structure but with different positioning of the cyano group, leading to variations in chemical behavior.
Ethyl 4-cyano-3-(trifluoromethyl)benzoate: Another positional isomer with distinct properties.
The presence of both the cyano and trifluoromethyl groups in this compound makes it unique, providing a combination of electronic effects that can be exploited in various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H8F3NO2 |
|---|---|
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
ethyl 4-cyano-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H8F3NO2/c1-2-17-10(16)8-4-3-7(6-15)5-9(8)11(12,13)14/h3-5H,2H2,1H3 |
Clé InChI |
SEHWNQGNWLOASJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
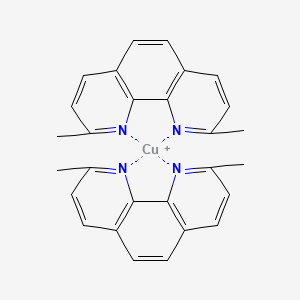
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
